4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C23H17ClN4O4S |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H17ClN4O4S/c24-18-7-11-20(12-8-18)33(31,32)28-19-9-5-15(6-10-19)23(30)27-25-14-17-13-16-3-1-2-4-21(16)26-22(17)29/h1-14,28H,(H,26,29)(H,27,30)/b25-14+ |
InChI Key |
TVKNHHNETMERQJ-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3,4-Dimethoxyaniline Derivatives
A validated route begins with 3,4-dimethoxyaniline (IX ), which undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone (X ). Iron-mediated reduction of X produces the aniline intermediate (XI ), followed by cyclization with ethyl ethoxymethylenemalonate under reflux conditions (250°C, 6 hours) to form 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (XII ). Decarboxylation at 180°C and subsequent chlorination with PCl₃ yields 4-chloro-6,7-dimethoxyquinoline-3-carbaldehyde (XIII ) (Scheme 1).
Key Reaction Conditions :
Preparation of 4-Chlorobenzenesulfonamide
Diazotization and Sandmeyer Reaction
Sulfanilamide (XIV ) is diazotized with NaNO₂/HCl at 0–5°C to form diazonium chloride (XV ). A Sandmeyer reaction with CuCN/KCN converts XV to 4-cyanobenzenesulfonamide (XVI ), which is hydrolyzed to 4-carboxybenzenesulfonamide (XVII ) using 6M HCl (Yield: 85%). Reduction with LiAlH₄ yields 4-aminomethylbenzenesulfonamide (XVIII ), which is acylated with chloroacetyl chloride to introduce the 4-chloro substituent.
Analytical Data :
-
XVII : ¹H NMR (500 MHz, DMSO-d₆) δ 8.02 (d, J = 8.5 Hz, 2H), 7.68 (d, J = 8.5 Hz, 2H), 3.41 (s, 2H).
Formation of the Hydrazinecarbonyl Linker
Condensation of Hydrazine with Activated Carbonyls
4-Carboxybenzenesulfonamide (XVII ) is converted to its acid chloride (XIX ) using SOCl₂. Reaction with hydrazine hydrate in THF yields 4-hydrazinecarbonylbenzenesulfonamide (XX ). Subsequent condensation with XIII in glacial acetic acid (reflux, 6 hours) forms the hydrazone linkage (XXI ) (Scheme 2).
Optimization Insights :
-
Solvent: Glacial acetic acid improves protonation of the Schiff base intermediate (Yield: 78% vs. 52% in EtOH).
-
Catalysis: Anhydrous NaAc accelerates imine formation (reaction time: 4 hours).
Final Coupling and Purification
Nucleophilic Aromatic Substitution
The quinoline aldehyde (XIII ) and hydrazinecarbonyl sulfonamide (XXI ) are coupled via nucleophilic substitution in DMF/K₂CO₃ at 80°C (12 hours). Chromatographic purification (SiO₂, EtOAc/hexane) yields the target compound in 74% purity, which is recrystallized from ethanol/water (1:3) to achieve >99% HPLC purity.
Spectroscopic Characterization :
-
¹H NMR (500 MHz, DMSO-d₆): δ 11.32 (s, 1H, SO₂NH), 10.21 (s, 1H, CONH), 8.54 (s, 1H, CH=N), 7.92–7.18 (m, 11H, aromatic), 6.89 (s, 1H, quinoline-H).
-
HRMS (ESI-TOF) : m/z calcd for C₂₃H₁₇ClN₄O₄S [M+H]⁺: 481.0732; found: 481.0729.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
The sulfonamide group present in 4-chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is known for its antimicrobial effects. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of quinolinones exhibit cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties due to its unique structural features.
Anticancer Activity
The quinolinone moiety has been associated with anticancer effects, particularly through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that compounds containing both hydrazinecarbonyl and quinolinone structures can enhance biological activity compared to simpler sulfonamides. This suggests that 4-chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide may be effective against various cancer types .
Enzyme Inhibition
Recent studies have explored the potential of this compound as an inhibitor of key enzymes involved in disease processes. For example, molecular docking simulations can reveal how well the compound interacts with specific proteins or enzymes, providing insights into its mechanism of action. Such studies often focus on interactions with acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer’s .
Interaction Studies
Molecular Docking Simulations
Molecular docking studies have been employed to predict how 4-chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide interacts with target proteins. These simulations help identify binding affinities and potential active sites on enzymes or receptors involved in disease pathways.
Binding Affinity Assays
Experimental assays are conducted to measure the binding affinity of the compound to specific biological targets. These assays provide quantitative data on how effectively the compound can inhibit or activate target proteins, which is essential for assessing its therapeutic potential .
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The quinoline moiety is known to interact with DNA and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Structural Features of Compound A :
- Hydrazinecarbonyl linker : Introduces rigidity and conjugation, influencing electronic properties.
Comparative Analysis :
Key Observations :
- Electronic Effects: Chlorine substituents (e.g., in ) enhance lipophilicity and electron-withdrawing properties compared to non-halogenated analogs.
- Hybrid Systems: Compound A’s quinoline-hydrazone system differs from benzisothiazol () or triazole () derivatives, affecting π-π stacking and solubility.
Spectral Properties
Infrared (IR) Spectroscopy :
- Compound A’s hydrazinecarbonyl group is expected to show a C=O stretch at ~1660–1682 cm⁻¹, consistent with hydrazinecarbothioamides (e.g., compounds [4–6] in ).
- Absence of C=S (1243–1258 cm⁻¹ in ) distinguishes Compound A from thioamide analogs.
- NH stretches (3150–3319 cm⁻¹ in ) confirm the presence of hydrazine and sulfonamide NH groups.
NMR Spectroscopy :
Crystallographic and Conformational Analysis
- Compound A: No crystallographic data found in evidence.
- Benzisothiazol Derivative () :
- Space group: P1̄.
- Hydrogen bonds: C–H···O interactions stabilize the lattice.
- π-π stacking between benzisothiazol and phenyl groups (distance ~3.6 Å).
- Triazole-thiol Derivative () :
- Likely planar triazole-thiol conformation, enabling S···N hydrogen bonding.
Implications :
Yield and Efficiency :
- Hydrazone formation (Compound A) typically achieves ~70–85% yields, comparable to triazole synthesis in .
Biological Activity
4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound is characterized by a unique structural framework that includes a sulfonamide moiety, a hydrazinecarbonyl group, and a quinolinone derivative. These structural features contribute to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C23H17ClN4O4S
- Molecular Weight : Approximately 425.9 g/mol
- CAS Number : 477733-52-1
The compound's structure allows for various interactions with biological targets, which can lead to significant pharmacological effects. The presence of the sulfonamide group is particularly associated with antimicrobial activity, while the quinolinone structure has been linked to cytotoxicity against cancer cell lines .
Antimicrobial Activity
The sulfonamide component of the compound is known for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance, studies have shown that derivatives of sulfonamides exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Antifungal Activity
Research indicates that compounds related to 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide possess antifungal properties. A study evaluating benzamide derivatives found that certain compounds exhibited excellent fungicidal activities against multiple fungal pathogens, suggesting that this compound may share similar efficacy .
Anticancer Activity
The quinolinone structure within the compound has been associated with anticancer properties. Several studies have reported that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The cytotoxic effects observed in cell lines indicate that this compound could be explored further for its potential as an anticancer agent .
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide. Interaction studies using molecular docking simulations suggest that the compound may bind to specific proteins or enzymes involved in disease processes. These studies can provide insights into how the compound exerts its biological effects .
Comparative Analysis with Related Compounds
The biological activity of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide can be compared with structurally similar compounds to understand its unique characteristics better.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-chlorophenyl)-benzenesulfonamide | Contains an amino group instead of hydrazine | Antibacterial |
| 2-Hydrazinocarbonyl-benzenesulfonamide | Similar sulfonamide structure but different substituents | Antimicrobial |
| 5-Fluoro-N-(4-nitrophenyl)-benzenesulfonamide | Fluorinated variant with nitro substitution | Anticancer activity |
This table highlights how variations in substituents can influence the biological activity of related compounds, emphasizing the potential advantages offered by the unique structure of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide.
Case Studies
Several case studies have documented the synthesis and testing of similar compounds:
- Fungicidal Activity Study : A study evaluated various benzamide derivatives against Sclerotinia sclerotiorum, showing some compounds had superior inhibitory rates compared to standard treatments like quinoxyfen. This suggests that structurally related compounds could also exhibit significant antifungal properties .
- Cytotoxicity Assessment : In vitro studies on quinoline derivatives revealed their ability to induce apoptosis in cancer cell lines, supporting the hypothesis that 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide may possess similar anticancer effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-product formation?
- Methodological Answer : The synthesis involves sulfonylation and hydrazine coupling steps. Key parameters include stoichiometric control of 4-chlorobenzenesulfonyl chloride and the hydrazine precursor, reaction temperature (e.g., maintaining 273 K to reduce side reactions), and solvent choice (pyridine for nucleophilic catalysis). Purification via sodium carbonate treatment effectively isolates the target compound from acidic by-products . Monitoring reaction progress with HPLC-MS can detect intermediates like monophenylsulfonyl derivatives, allowing early adjustments .
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., S–N bonds at ~1.73 Å) and dihedral angles between aromatic rings (e.g., 35.85°), confirming spatial arrangement .
- NMR : H and C NMR identify hydrazinecarbonyl protons (δ ~10–12 ppm) and sulfonamide carbons (δ ~165 ppm).
- IR spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1350 cm (S=O stretching) validate functional groups .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 4–8) to mimic physiological conditions. Methoxy or halogen substituents may enhance solubility via dipole interactions .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor decomposition via LC-MS and quantify half-life .
Advanced Research Questions
Q. How can structural data inform structure-activity relationship (SAR) studies for antiviral activity?
- Methodological Answer :
- Analyze crystal structure data (e.g., intramolecular C–H···O hydrogen bonds, π-π stacking) to correlate substituent geometry with anti-HIV activity. For example, bulky sulfonamide groups may reduce cytotoxicity while maintaining potency .
- Use density functional theory (DFT) to calculate electron density maps and predict binding affinities to viral targets like reverse transcriptase .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., MT-4 for HIV-1) and normalize results to control compounds (e.g., zidovudine for antiviral activity) .
- Cytotoxicity cross-check : Compare IC values against human fibroblasts to distinguish selective activity from general toxicity. For example, biphenylsulfonyl derivatives show lower cytotoxicity than monophenyl analogs .
Q. How can researchers design experiments to probe the compound’s mechanism of antimicrobial action?
- Methodological Answer :
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to test bacterial membrane disruption.
- Enzyme inhibition : Perform kinetic assays with bacterial dihydrofolate reductase (DHFR) or topoisomerase IV, comparing inhibition constants () to known inhibitors .
Q. What computational methods predict intermolecular interactions in crystallographic studies?
- Methodological Answer :
- Hydrogen bond analysis : Software like Mercury (CCDC) identifies C–H···O interactions (e.g., 2.2–2.5 Å bond distances) and quantifies their contribution to lattice stability .
- π-π stacking simulations : Molecular docking (AutoDock Vina) evaluates stacking energies between quinolinone and benzene rings, correlating with experimental thermal stability data .
Q. How can researchers optimize reaction conditions for scale-up without compromising yield?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
